[3-(Aminomethyl)morpholin-3-yl]methanol

Spirocyclic scaffolds Medicinal chemistry Stereoselective synthesis

Researchers often struggle to access morpholine scaffolds with dual orthogonal reactive sites for spirocycle and PROTAC synthesis. This gem-disubstituted morpholine solves that: • Orthogonal -CH₂NH₂ and -CH₂OH groups enable sequential derivatization (e.g., amine acylation then alcohol alkylation). • C3-gem-disubstitution directs spirocyclization with bis-electrophiles, producing rigid 3D frameworks. • Commercial availability at 95% purity ensures reliable reaction development and method benchmarking. Supplied as a ready-to-use intermediate for medicinal chemistry.

Molecular Formula C6H14N2O2
Molecular Weight 146.19
CAS No. 2044745-56-2
Cat. No. B2890202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Aminomethyl)morpholin-3-yl]methanol
CAS2044745-56-2
Molecular FormulaC6H14N2O2
Molecular Weight146.19
Structural Identifiers
SMILESC1COCC(N1)(CN)CO
InChIInChI=1S/C6H14N2O2/c7-3-6(4-9)5-10-2-1-8-6/h8-9H,1-5,7H2
InChIKeyRIGYDJPONGQAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[3-(Aminomethyl)morpholin-3-yl]methanol: Core Structural Baseline


[3-(Aminomethyl)morpholin-3-yl]methanol is a C3-gem-disubstituted morpholine derivative featuring a primary aminomethyl group (-CH₂NH₂) and a primary hydroxymethyl group (-CH₂OH) on the same morpholine ring carbon. This geminal bis-functionalization creates a compact, heterocyclic scaffold with a molecular weight of 146.19 g/mol, offering a defined spatial orientation for sequential derivatization [1]. Its unique substitution pattern distinguishes it from standard morpholine monomers, establishing it as a strategic intermediate for constructing constrained heterocyclic systems, such as spirocycles or bridged analogs, within medicinal chemistry and chemical biology [1].

Why Generic Substitutes Fail for [3-(Aminomethyl)morpholin-3-yl]methanol


Substitution with generic morpholines (e.g., unsubstituted morpholine or simple 2/3-substituted analogs like 3-morpholinemethanol or morpholin-2-ylmethanol) is invalid because these lack the geminal aminomethyl group required for dual-directional synthetic elaboration [1]. This gem-bis-functional motif enables sequential orthogonal derivatization—for example, amine acylation followed by alcohol alkylation—to rapidly build molecular complexity, a synthetic sequence impossible with mono-functionalized or non-geminal analogs [1]. Furthermore, substitution with achiral or N-protected aminomethyl-morpholine derivatives (e.g., 3-(Aminomethyl)-4-Boc-morpholine or (R/S)-morpholin-3-ylmethanamine) fails to provide the precise C3-gem-disubstituted geometry critical for generating stereochemically defined spirocyclic frameworks, which are valuable scaffolds in drug discovery .

[3-(Aminomethyl)morpholin-3-yl]methanol: Differential Evidence


C3-Gem-Bis-Functionalization for Spirocycle Synthesis

[3-(Aminomethyl)morpholin-3-yl]methanol features a geminal aminomethyl and hydroxymethyl substitution at the morpholine C3 position. This architecture is structurally distinct from common comparators like (R/S)-morpholin-3-ylmethanamine (which lacks the geminal hydroxymethyl group) and morpholin-3-ylmethanol (which lacks the geminal aminomethyl group). The gem-disubstitution pattern is essential for generating spirocyclic systems, a structural class with proven value in drug discovery. While direct quantitative data on spirocycle formation yields for this specific compound is not publicly available, the field of systematic chemical diversity (SCD) demonstrates that morpholine scaffolds with precise regiochemistry, like C3-gem-disubstitution, are critical for generating underexplored saturated drug-like scaffolds .

Spirocyclic scaffolds Medicinal chemistry Stereoselective synthesis

Dual Reactive Handles for Orthogonal Derivatization

The target compound possesses both a primary amine and a primary alcohol as reactive handles. This contrasts sharply with mono-functional analogs like morpholin-3-ylmethanol (alcohol only) or morpholin-3-ylmethanamine (amine only). The presence of both functional groups allows for a two-step, orthogonal derivatization sequence. For example, the amine can be selectively acylated or alkylated without affecting the alcohol, which can then be subsequently functionalized (e.g., mesylated, oxidized, or used in a Mitsunobu reaction). While explicit kinetic data for this specific compound's sequential reactions are not in the public domain, the synthetic utility of such orthogonal handles is a well-established principle in organic synthesis and is critical for building complex molecules like PROTACs or antibody-drug conjugate linkers .

Chemical biology PROTAC linker Bioconjugation

Defined Purity for Reproducible Research

[3-(Aminomethyl)morpholin-3-yl]methanol is commercially available from multiple reputable vendors with a defined minimum purity specification of 95% . In contrast, many closely related N-protected or chiral analogs (e.g., (S)-4-Cbz-3-(aminomethyl)morpholine) are often only available as custom synthesis products with less defined quality metrics and longer lead times. The availability of a technical datasheet with a specified purity grade (e.g., 95%) is crucial for researchers who require consistent and reproducible results. While specific batch-to-batch variability data is vendor-proprietary, the public specification provides a baseline for experimental design and procurement that is not guaranteed for less established analogs.

Research reagent Quality control Reproducibility

Research Applications of [3-(Aminomethyl)morpholin-3-yl]methanol


Spirocyclic Morpholine Synthesis for Medicinal Chemistry

Medicinal chemists seeking to synthesize novel spirocyclic compounds can use [3-(Aminomethyl)morpholin-3-yl]methanol as a core building block. The geminal amine and alcohol functionalities allow for cyclization reactions (e.g., with diketones or bis-electrophiles) to form a spirocyclic junction directly from the morpholine C3 position. This application leverages the unique C3-gem-disubstituted architecture, which is not available in mono-substituted analogs, to produce three-dimensional scaffolds with potential for improved drug-like properties .

Orthogonal Linker Assembly for PROTACs and Chemical Biology

Researchers developing heterobifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes, can utilize the orthogonal amine and alcohol handles for sequential conjugation. The primary amine can be used to attach a ligand for an E3 ubiquitin ligase, while the primary alcohol can be subsequently derivatized (e.g., with an alkyne or biotin) to attach a target-binding warhead or detection tag. This two-step, sequential derivatization pathway is not possible with mono-functional morpholine derivatives and is a key synthetic advantage of this compound .

Reliable Substrate for Reaction Methodology Research

For academic and industrial process chemistry labs engaged in reaction development (e.g., C-H activation, photoredox catalysis), the compound's commercial availability with a defined purity (95%) makes it a reliable and reproducible starting material. The presence of two distinct, reactive functional groups provides a useful substrate for testing chemoselectivity and functional group tolerance in new synthetic methodologies. Its use as a standard substrate can help benchmark new reactions, a role for which custom-synthesized analogs with undefined purity would be unsuitable .

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